4-chloro-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol
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Overview
Description
4-chloro-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol is an organic compound that features a complex structure combining a chlorophenol group with a pyrazole ring and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor such as 2-acetylthiophene, the pyrazole ring can be formed through a cyclization reaction with hydrazine hydrate under reflux conditions.
Chlorination: The phenol group is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Coupling Reaction: The thiophene-substituted pyrazole is then coupled with the chlorophenol derivative using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Catalysis: Employing catalysts to improve reaction yields and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial Agents: Potential use in the development of new antimicrobial agents due to its structural similarity to known bioactive compounds.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Industry
Materials Science: Used in the synthesis of polymers and advanced materials with specific electronic properties.
Mechanism of Action
The mechanism by which 4-chloro-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Catalysis: Acts as a ligand, stabilizing metal centers and facilitating catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-(5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol: Similar structure but with a furan ring instead of a thiophene ring.
4-chloro-2-(5-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
Thiophene Ring: The presence of the thiophene ring in 4-chloro-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol imparts unique electronic properties, making it distinct from its analogs with furan or pyridine rings.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields
Properties
IUPAC Name |
4-chloro-2-(5-thiophen-2-yl-4,5-dihydro-1H-pyrazol-3-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2OS/c14-8-3-4-12(17)9(6-8)10-7-11(16-15-10)13-2-1-5-18-13/h1-6,11,16-17H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIZOMCHRPASHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN=C1C2=C(C=CC(=C2)Cl)O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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